2-Chloro-3-methyl-6-nitroaniline
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Overview
Description
2-Chloro-3-methyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-6-nitroaniline typically involves the nitration of 2-Chloro-3-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the diazotization of 3-Chloro-5-methyl-4-nitroaniline followed by reduction using hypophosphorous acid and iron powder. This method is advantageous due to its high yield, mild reaction conditions, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 2-Chloro-3-methyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-Chloro-3-methyl-6-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-6-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl groups influence the compound’s reactivity and selectivity in these interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-methyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning influences its reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-3-methyl-6-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 |
InChI Key |
FVBMJNOCUDGNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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